molecular formula C9H10N4O2 B1604694 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone CAS No. 92658-77-0

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

Cat. No.: B1604694
CAS No.: 92658-77-0
M. Wt: 206.2 g/mol
InChI Key: RYCXPURJFYPSKV-UHFFFAOYSA-N
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Description

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone is a chemical compound with the molecular formula C9H10N4O2 and a molecular weight of 206.2 g/mol . This compound features a unique structure that includes both isoxazole and triazole rings, making it a valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone typically involves the following steps :

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing catalysts such as copper (I) or ruthenium (II).

    Formation of the Triazole Ring: The triazole ring is usually formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Rings: The final step involves coupling the isoxazole and triazole rings through a condensation reaction, resulting in the formation of this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the isoxazole or triazole rings.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone has numerous applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone involves its interaction with specific molecular targets . The isoxazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone can be compared with other similar compounds, such as :

    1-(5-Methylisoxazol-3-Yl)-1,2,4-Triazol-3-Ylpropan-2-One: This compound has a similar structure but differs in the position of the acetone group.

    2-Propanone, 1-[1-(5-Methyl-3-Isoxazolyl)-1H-1,2,4-Triazol-3-Yl]: Another closely related compound with slight variations in the molecular structure.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazol-3-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6(14)3-8-10-5-13(11-8)9-4-7(2)15-12-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCXPURJFYPSKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C=NC(=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321669
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92658-77-0
Record name 92658-77-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[1-(5-Methyl-1,2-oxazol-3-yl)-1H-1,2,4-triazol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 2
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 3
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 4
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 5
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone
Reactant of Route 6
1-[1-(5-Methylisoxazol-3-Yl)-1H-1,2,4-Triazol-3-Yl]Acetone

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